1,3-Dipalmitoyl-2-oleoylglycerol
Overview
Description
1,3-Dipalmitoyl-2-oleoylglycerol (OPO) is a structured triglyceride of significant interest due to its applications in infant nutrition. It is synthesized through a two-step enzymatic process involving lipases that are regiospecific to the sn1,3 positions of glycerol. The synthesis begins with the alcoholysis of tripalmitin to yield 2-monopalmitin, which is then esterified with oleic acid to form OPO. The process emphasizes the use of food-grade solvents and aims for a solvent-free system for the esterification step .
Synthesis Analysis
The synthesis of OPO is achieved with high yields and purity, utilizing sn1,3-regiospecific lipases. The enzymes from Rhizomucor miehei and Rhizopus delemar have been found to be particularly effective when immobilized on EP 100 and equilibrated to a water activity of 0.43. This enzymatic approach allows for the selective positioning of fatty acids on the glycerol backbone, which is crucial for the desired physical and nutritional properties of OPO .
Molecular Structure Analysis
The molecular structure of triacylglycerols (TAGs) like OPO is complex and can exist in various polymorphic forms. For instance, the beta' polymorph of a related TAG, 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM), has been resolved at the atomic level, revealing intricate details about the glycerol conformations and fatty acid orientations within the crystal lattice . These structural insights are essential for understanding the physical properties of TAGs and their behavior in food products.
Chemical Reactions Analysis
The chemical behavior of TAGs, including OPO, involves polymorphic transitions that can be influenced by factors such as temperature and the rate of cooling or heating. For example, 1,3-dipalmitoyl-2-oleoyl glycerol (POP) can crystallize into seven polymorphic forms, with the stability and occurrence of these forms being dependent on the thermal history of the sample . The study of these transitions is vital for controlling the texture and stability of fat-containing food products.
Physical and Chemical Properties Analysis
The physical and chemical properties of TAGs are closely related to their molecular and crystal structures. The surface properties of TAGs, such as 1,2-dipalmitoyl-3-acyl-sn-glycerols, have been studied through pressure-area isotherms and surface melting temperatures, providing insights into their behavior at interfaces, which is relevant for emulsion-based food products . Additionally, the solid-liquid phase equilibrium and phase behaviors of binary mixtures containing OPO have been investigated, revealing eutectic and solid solution phase equilibria, which are important for understanding the melting and crystallization processes in complex fat systems .
Scientific Research Applications
Phase Behavior Analysis
1,3-Dipalmitoyl-2-oleoylglycerol (POP) has been extensively studied for its phase behavior. Minato et al. (1996) explored the phase behavior of POP in binary mixtures using X-ray diffraction and differential scanning calorimetry. They observed immiscible phases in metastable and most stable forms, revealing the monotectic nature of α as a kinetic phase behavior. This study provides valuable insights into the phase transitions and stability of POP mixtures (Minato et al., 1996).
Oxidation Product Analysis
POP undergoes oxidation leading to the formation of various products. Giuffrida et al. (2004) characterized hydroperoxy- and epoxy-triacylglycerols, including regio-isomers, formed by oxidation of POP. This research is crucial for understanding the chemical changes POP undergoes during oxidation (Giuffrida et al., 2004).
Nutritional Applications
Schmid et al. (1999) focused on the synthesis of 1,3-oleoyl-2-palmitoylglycerol (OPO) from POP, highlighting its importance in infant nutrition. They used sn1,3-regiospecific lipases in a two-step process for the high-yield synthesis of OPO, underlining POP's role in creating nutritionally valuable triglycerides (Schmid et al., 1999).
Physicochemical and Digestion Properties
The study by Chang and Lee (2021) compared physicochemical and in vitro digestion properties of various lipids, including POP. They found that the content and position of palmitic acid in POP significantly affect its physicochemical properties and digestibility (Chang & Lee, 2021).
Neuroprotective Effects
Lee et al. (2022) investigated the neuroprotective effects of POP derived from rice bran oil. They found that POP administration significantly reduced neurobehavioral deficits and brain damage in a rat model of cerebral ischemia-reperfusion injury, suggesting its potential therapeutic application (Lee et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCOHGHEADZEGF-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/18:1(9Z)/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044109 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Dipalmitoyl-2-oleoylglycerol | |
CAS RN |
2190-25-2 | |
Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipalmito-2-olein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIPALMITO-2-OLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H3NGP56NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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